molecular formula C30H44N3O9P3 B12869762 4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine

4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine

Cat. No.: B12869762
M. Wt: 683.6 g/mol
InChI Key: LRWSKHATFQSIRC-UHFFFAOYSA-N
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Description

4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine is an organic compound with the molecular formula C20H30N2O6P2 It is a derivative of bipyridine, characterized by the presence of diethoxyphosphorylmethyl groups attached to the pyridine rings

Preparation Methods

The synthesis of 4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the diethoxyphosphorylmethyl groups can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction could lead to the formation of phosphine derivatives.

Scientific Research Applications

4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine involves its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, such as enzyme activity and signal transduction. The compound’s structure allows it to interact with specific sites on proteins, potentially inhibiting or activating their functions .

Comparison with Similar Compounds

Similar compounds to 4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine include other bipyridine derivatives and phosphonate-containing molecules. These compounds share structural similarities but differ in their functional groups and chemical properties. For example:

    2,2’-bipyridine: A simpler bipyridine derivative without the diethoxyphosphorylmethyl groups.

    4,4’-bis(diethylphosphonomethyl)-2,2’-bipyridine: Another bipyridine derivative with different phosphonate groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications .

Properties

Molecular Formula

C30H44N3O9P3

Molecular Weight

683.6 g/mol

IUPAC Name

4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine

InChI

InChI=1S/C30H44N3O9P3/c1-7-37-43(34,38-8-2)21-24-13-15-31-27(17-24)29-19-26(23-45(36,41-11-5)42-12-6)20-30(33-29)28-18-25(14-16-32-28)22-44(35,39-9-3)40-10-4/h13-20H,7-12,21-23H2,1-6H3

InChI Key

LRWSKHATFQSIRC-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC(=NC=C1)C2=CC(=CC(=N2)C3=NC=CC(=C3)CP(=O)(OCC)OCC)CP(=O)(OCC)OCC)OCC

Origin of Product

United States

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